2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide” is a compound that belongs to the class of triazolopyridine . Triazolopyridines are known for their diverse biological activities, including antifungal, anti-inflammatory, anti-oxidation, and anti-cancer activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel [1,2,4]triazolo [4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as FT IR, 1H NMR, 13C NMR, and MS . For example, the 1H NMR spectrum of a similar compound showed signals at δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable) .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the reaction of [1,2,4]triazolo [4,3-a]pyridinium tetrafluoroborates with [RhCl (COD)]2 and [PdCl (allyl)]2 takes place under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding [RhCl (COD) (Tripy)] and [PdCl (allyl) (Tripy)] complexes .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, a similar compound was found to be a yellow solid with a melting point of 328–330 °C .
Scientific Research Applications
Anticancer Applications
Modifications of triazolo[4,3-a]pyridine derivatives have been investigated for their potent anticancer effects. For instance, compounds exhibiting remarkable anticancer effects and low toxicity have been synthesized by modifying the acetamide group, indicating the potential for developing effective anticancer agents with reduced side effects (Wang et al., 2015).
Antimicrobial Activities
The synthesis and evaluation of novel heterocycles incorporating triazolo[4,3-a]pyridine derivatives have been explored for their insecticidal and antimicrobial properties. Such compounds have shown efficacy against various pathogens, suggesting their use as potential antimicrobial agents (Fadda et al., 2017).
Inhibitors for Biological Targets
Triazolo[4,3-a]pyridine derivatives have been identified as selective ligands for specific receptors, indicating their utility in imaging and potentially therapeutic applications. For example, their use as PET imaging agents for CRF1 receptors highlights the compound's relevance in neuroscience research (Kumar et al., 2006).
Herbicidal Activity
The modification of triazolopyrimidine sulfonanilide compounds to produce new herbicidal compounds with high activity and faster degradation rates in soil exemplifies the compound's application in agriculture. Such research underscores the potential for developing environmentally friendly herbicides (Chen et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-[2-(1-methyl-1h-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea, have been found to target nicotinamide phosphoribosyltransferase (nampt) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway .
Biochemical Pathways
Given the potential target of nampt, it can be inferred that the compound may affect the nad+ salvage pathway . This pathway plays a pivotal role in many biological processes including metabolism and aging .
Result of Action
Given the potential target of nampt and its role in the nad+ salvage pathway, the compound may have effects on cellular metabolism and aging processes .
Safety and Hazards
Future Directions
The future directions for the research on similar compounds could involve the design and synthesis of more derivatives with enhanced biological activities . For example, the design and synthesis of new [1,2,4]triazolo [4,3-a]quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase has been suggested .
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-21-12-6-4-5-11(9-12)16-14(20)10-22-15-18-17-13-7-2-3-8-19(13)15/h2-9H,10H2,1H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPBYYHGVNFDHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.